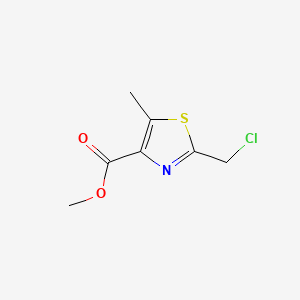
Methyl2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate
描述
Methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H8ClNO2S |
|---|---|
分子量 |
205.66 g/mol |
IUPAC 名称 |
methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8ClNO2S/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3H2,1-2H3 |
InChI 键 |
NKCWMEZDHNNWIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)CCl)C(=O)OC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
Methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced forms of the ester group.
科学研究应用
Methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
- Methyl 2-(bromomethyl)-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-(iodomethyl)-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-(hydroxymethyl)-5-methyl-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific reactivity profile. The presence of the chloromethyl group allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis. Its thiazole ring structure also imparts unique electronic properties, which can be exploited in various chemical and biological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


